p-Nitrophenylphosphorylcholine
Overview
Description
Synthesis Analysis
The synthesis of p-nitrophenylphosphorylcholine involves several key steps, starting from basic nitrophenol precursors. A notable synthesis pathway is the preparation of 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, which resembles sphingomyelin. This compound is synthesized from 2-amino-4-nitrophenol, acylated with palmitoyl chloride to yield the hexadecananilide. Subsequent reactions lead to the formation of the phosphate, which is quaternized with trimethylamine to give the title compound (Gal & Fash, 1976).
Molecular Structure Analysis
The molecular structure of p-nitrophenylphosphorylcholine and its derivatives has been studied through various methods, including crystallography for related compounds. However, detailed molecular structure analysis specific to p-nitrophenylphosphorylcholine is not directly available but can be inferred from related studies on nitrophenyl compounds and phosphorylcholine analogs.
Chemical Reactions and Properties
p-Nitrophenylphosphorylcholine participates in hydrolysis reactions, which are catalyzed by enzymes such as alkaline phosphatase and phospholipase C. These reactions are critical for understanding the compound's role as a substrate for enzyme activity assays. For instance, its hydrolysis by alkaline phosphatases, despite the enzyme's reported requirement for a terminal phosphate, suggests a broader substrate specificity than previously understood (Srivastava, Brewer, & White, 1982).
Physical Properties Analysis
The physical properties of p-nitrophenylphosphorylcholine, such as solubility, melting point, and stability, are essential for its handling and application in research. While specific details on these properties are scarce, the compound's utility in enzymatic assays suggests it possesses adequate solubility in common solvents and stability under experimental conditions.
Chemical Properties Analysis
The chemical properties of p-nitrophenylphosphorylcholine, including reactivity, pKa, and interaction with metal ions, are crucial for its biochemical applications. Its ability to serve as a substrate for enzymatic reactions highlights its chemical stability and reactivity under physiological conditions. The hydrolysis reactions, in particular, provide insights into its chemical behavior and the conditions that favor its activity as a substrate (Srivastava, Brewer, & White, 1982).
Scientific Research Applications
Inhibition of Acetylcholine Release : p-Nitrophenylphosphate was found to inhibit acetylcholine release induced by sodium deprivation, especially when the K+-activated part of Na+, K+-ATPase is active. This suggests that the K+-stimulated phosphatase moiety may play a role in these processes (Vizi, Rónai, & Bernáth, 1987).
Inhibition of Cholesterol Esterase : Studies have shown that p-Nitrophenyl-N-butyl and N-octyl carbamates are potent inhibitors of cholesterol esterase. The octyl derivative, in particular, was identified as a more potent inhibitor (Hosie, Sutton, & Quinn, 1987).
Detection in Microdiagnostic Systems : Polymer nanoparticles covered with phosphorylcholine groups can effectively detect acetylcholine chloride as hydrogen peroxide. This presents a promising tool for highly sensitive microdiagnostic systems (Konno, Watanabe, & Ishihara, 2004).
Cholinergic Mechanisms : p-Nitrophenyl diazonium fluoroborate (P-NPD) has been observed to have a biphasic effect on cholinergic mechanisms. It initially potentiates depolarizations due to acetylcholine and later inhibits the response to acetylcholine. It has a 20 times greater affinity for acetylcholinesterase (AChE) than for acetylcholine receptors (AChR) (Caratsch et al., 1976).
Phosphodiesterase Release : Phospholipase-C selectively releases p-nitrophenyl phosphorylcholine-hydrolyzing phosphodiesterase from mouse brain membrane, with glycero-phosphorylcholine inhibiting its activity (Sok & Kim, 1991).
Neurotoxicity Antidotal Treatment : Pyridium aldoximes can reactivate phosphorylated functional acetylcholinesterase in the brain, suggesting a potential role for these compounds in the antidotal treatment of neurotoxicity (Hobbiger & Vojvodić, 1967).
Rapid Reversal of Cholinesterase Inhibition : Rabbits exposed to p-nitrophenyldiethylphosphate (E600) experienced some rapid reversal of cholinesterase inhibition, although other irreversible changes were also occurring simultaneously (Barnes, 1953).
Design of Neonicotinoids : Insights into receptor structures can enhance the design of neonicotinoids, enhancing crop protection and animal health benefits by increasing the potency of agonists (Tomizawa, Kagabu, & Casida, 2011).
properties
IUPAC Name |
(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXASFEPQPICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401781 | |
Record name | p-Nitrophenylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenylphosphorylcholine | |
CAS RN |
21064-69-7 | |
Record name | p-Nitrophenylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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